N-(cyanomethyl)-2,2-difluoroacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

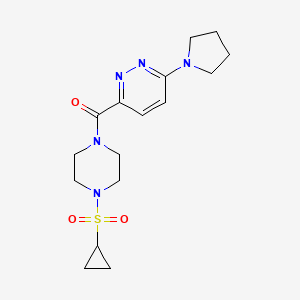

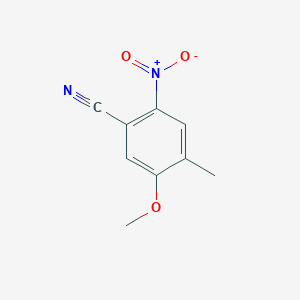

“N-(cyanomethyl)-2,2-difluoroacetamide” likely contains a cyanomethyl group (N≡CCH2–), which is a type of nitrile group . The “2,2-difluoroacetamide” part suggests the presence of a carbonyl group (C=O) and a nitrogen atom (N), with two fluorine atoms (F) attached to the second carbon .

Molecular Structure Analysis

The molecular structure of “N-(cyanomethyl)-2,2-difluoroacetamide” would likely be determined using techniques such as Fourier-transform infrared spectroscopy (FTIR), X-ray photoelectron spectroscopy (XPS), X-ray diffraction (XRD), and solid-state nuclear magnetic resonance (NMR) .Chemical Reactions Analysis

“N-(cyanomethyl)-2,2-difluoroacetamide” might undergo various chemical reactions due to the presence of the nitrile and amide functional groups. For instance, the nitrile group could participate in nucleophilic addition reactions, while the amide group could undergo hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(cyanomethyl)-2,2-difluoroacetamide” would likely be influenced by its molecular structure and functional groups. For instance, the presence of the nitrile and amide groups could affect its polarity, solubility, and reactivity .Applications De Recherche Scientifique

Synthesis of Pyrrole Derivatives

N-(cyanomethyl)-2,2-difluoroacetamide: is utilized in the synthesis of new pyrrole derivatives, which are chemical analogs of 1,4-dihydropyridines drugs. These derivatives are developed to potentially act as new calcium channel blockers. The synthesis involves a one-pot reaction with activated alkynes, resulting in N-arylpyrroles . These compounds have shown promising biological activity and low acute toxicity, indicating their potential in pharmaceutical applications.

Catalysis in Organic Synthesis

The compound plays a role in catalysis, particularly in reactions involving acetonitrile. It acts as an important intermediate in organic synthesis, where its cyanomethyl group can participate in cyanomethylation reactions. These reactions are crucial for the formation of tetrasubstituted olefins and heterocyclic compounds, which are significant in the development of new drugs and materials .

Aggregation-Induced Emission (AIE)

N-(cyanomethyl)-2,2-difluoroacetamide: may contribute to the field of AIE-active macromolecules. These macromolecules exhibit high brightness and wide functionality when aggregated, making them suitable for applications in sensors, optoelectronics, therapeutics, printing, bioimaging, pollution elimination, and stimuli-responsive devices .

Nanomaterials in Energy Saving

In the realm of nanomaterials, this compound could be involved in the synthesis of nanoscale materials that are used in energy-saving applications. These include smart coating devices, solar energy systems, and sensing technologies. Nanomaterials synthesized with such intermediates can improve efficiency and reduce costs in these fields .

Carbon Nanotube Production

The cyanomethyl group in N-(cyanomethyl)-2,2-difluoroacetamide might be useful in the production of carbon nanotubes (CNTs). CNTs are known for their exceptional mechanical strength and electrical conductivity, and the compound could play a role in the synthesis and mass production of CNTs for various industrial applications .

Safety and Hazards

Propriétés

IUPAC Name |

N-(cyanomethyl)-2,2-difluoroacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F2N2O/c5-3(6)4(9)8-2-1-7/h3H,2H2,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGPBCNIUUKYCDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)NC(=O)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(cyanomethyl)-2,2-difluoroacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-((9-cyclopropyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2868902.png)

![(3Ar,6aS)-3,3-dimethyl-3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrole-1-carboxamide](/img/structure/B2868912.png)

![3-[(4-Bromophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B2868914.png)

![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2868919.png)